N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S/c21-11-6-7-14(13(22)10-11)23-17(26)9-8-16-24-19(27)18-12-4-2-1-3-5-15(12)28-20(18)25-16/h6-7,10H,1-5,8-9H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKZADOVXFJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C22H19F2N3O2S2
- Molecular Weight : 459.5 g/mol
The structure features a difluorophenyl group and a thieno-pyrimidine moiety that are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.42 - 10.45 | |
| A549 (Lung Cancer) | 6.31 - 7.82 | |
| HCT-116 (Colon Cancer) | 10.23 - 30.25 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while showing less effect on normal cell lines.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation and tumor progression .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Molecular Docking Studies : In silico analyses have indicated favorable interactions between the compound and target proteins involved in cancer cell proliferation and survival .
Additional Pharmacological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Activity : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess free radical-scavenging abilities .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in significant cell death compared to control groups .
- Combination Therapy Trials : Research is ongoing to explore the effects of combining this compound with other chemotherapeutic agents to enhance efficacy and reduce resistance .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The cyclohepta[4,5]thieno[2,3-d]pyrimidin core differentiates the target compound from analogs with smaller fused rings, such as cyclopenta or tetrahydrobenzothienopyrimidines. For example:
- Cyclopenta[4,5]thieno[2,3-d]pyrimidin derivatives (e.g., ) feature a five-membered ring, reducing conformational flexibility compared to the seven-membered cyclohepta system. This may impact binding to sterically constrained biological targets .
Substituent Analysis
Substituents at the 2-position and aryl groups significantly modulate bioactivity:
- Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to methoxy () or chloro () substituents. Fluorine’s small size and high electronegativity may improve target selectivity .
- Sulfanyl vs.
Bioactivity Insights
- Antimicrobial Activity: Substituted thienopyrimidines (e.g., ) exhibit activity against E. coli, S. aureus, and C. albicans. The target compound’s difluorophenyl group may enhance penetration through microbial membranes compared to methoxy or chloro analogs .
- Cytotoxicity: reports IC₅₀ values of 5.07 μM for a tetrahydrobenzo[4,5]thieno analog, suggesting that the target compound’s cyclohepta ring might modulate cytotoxicity via altered steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
